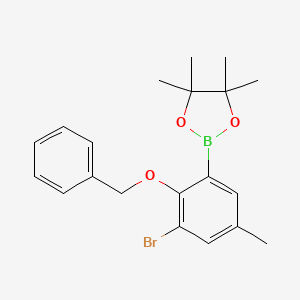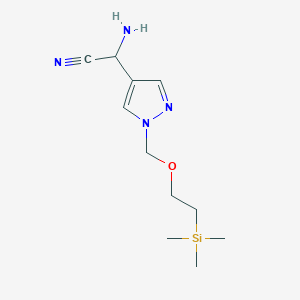
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate is a complex organic compound belonging to the thiopyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a thiol or thioether.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiopyran Derivatives: Other thiopyran derivatives with different substituents on the ring.
Sulfur-Containing Heterocycles: Compounds like thiophenes and thiazoles.
Uniqueness
(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate is unique due to its specific stereochemistry and the presence of long alkyl chains, which can influence its chemical properties and biological activity
Properties
Molecular Formula |
C24H44O2S |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
ethyl (2R,3S,6R)-3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate |
InChI |
InChI=1S/C24H44O2S/c1-4-7-9-11-13-15-17-21-19-20-22(18-16-14-12-10-8-5-2)27-23(21)24(25)26-6-3/h19-23H,4-18H2,1-3H3/t21-,22+,23+/m0/s1 |
InChI Key |
ZOKKFEACWYDELJ-YTFSRNRJSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C=C[C@H](S[C@H]1C(=O)OCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1C=CC(SC1C(=O)OCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)

![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)


![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)





